molecular formula C18H16FN3O B2805398 4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034377-01-8

4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2805398
CAS No.: 2034377-01-8
M. Wt: 309.344
InChI Key: JQIUQTLEJXBCHI-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034377-01-8) is a synthetic small molecule with a molecular formula of C18H16FN3O and a molecular weight of 309.34 g/mol . This compound belongs to the class of phenylpyrazole derivatives, which are heterocyclic compounds recognized for a wide spectrum of research applications due to their versatile chemical structure . Pyrazole derivatives are frequently investigated in medicinal and materials chemistry. Scientific literature indicates that compounds featuring the pyrazole nucleus have been studied for their potential anti-inflammatory, antioxidant, antiviral, and anticancer properties, among other pharmacological activities . Furthermore, research into related pyrazole-based structures has explored their potential as dual orexin receptor antagonists for sleep regulation and as antifungal agents . The presence of the benzamide group in its structure is a common feature in molecules that exhibit various bioactivities. Beyond biological studies, pyrazole derivatives are also explored in material science for their promising nonlinear optical (NLO) properties, making them candidates for applications in photonics and electronics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-17-8-6-15(7-9-17)18(23)20-10-11-22-13-16(12-21-22)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIUQTLEJXBCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzoic acid with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under appropriate conditions to form the desired benzamide . The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the para position of the benzamide moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions.

Reaction Type Reagents/Conditions Outcome Yield
Fluorine displacementNaOH (5 M), 80°C, 12 hrsReplacement with hydroxyl group to form 4-hydroxy derivative68%
Thiol substitutionNaSH, DMF, 100°C, 6 hrsFormation of 4-thiol analog52%

This reactivity is attributed to the electron-withdrawing effect of the amide group, which activates the aromatic ring for NAS.

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Selectivity
Acidic hydrolysisHCl (6 M), reflux, 8 hrs 4-fluorobenzoic acid + ethylenediamine derivative>90%
Basic hydrolysisKOH (10% aq.), 60°C, 4 hrs 4-fluorobenzoate salt + free amine85%

The reaction proceeds via cleavage of the C–N bond in the amide group, with basic conditions favoring salt formation .

Pyrazole Ring Functionalization

The 4-phenyl-1H-pyrazole moiety exhibits distinct reactivity:

N-Alkylation

Alkylating Agent Base Solvent Product
Methyl iodideK2CO3DMF1-methyl-4-phenylpyrazole derivative
Benzyl chlorideNaHTHFN-benzylated analog

Metal-Catalyzed Cross Coupling

Reaction Catalyst Conditions Application
Suzuki couplingPd(PPh3)480°C, 24 hrs Introduction of aryl/heteroaryl groups
Ullmann couplingCuI, L-proline120°C, DMSO, 48 hrs Formation of biaryl structures

These transformations enable precise structural modifications of the heterocyclic core .

Reductive Amination

The ethyl spacer between pyrazole and benzamide allows secondary amine formation:

Carbonyl Source Reducing Agent Conditions Product
FormaldehydeNaBH3CNMeOH, RT, 12 hrsN-methylated derivative
CyclohexanoneTi(i-OPr)4THF, 60°C, 6 hrsCyclohexyl-substituted analog

This method preserves the amide bond while introducing alkyl chains.

Cyclization Reactions

Under thermal conditions, the compound forms fused heterocycles:

Condition Catalyst Product Mechanistic Pathway
150°C, neatNonePyrazolo[1,5-a]pyridine derivative Intramolecular C–N bond formation
Microwave, 180°CZrO2 nanoparticlesTricyclic benzoxazine system Concomitant ring closure

X-ray crystallographic studies confirm the stereoelectronic control in these cyclizations .

Stability Under Oxidative/Reductive Conditions

Condition Reagent Stability Degradation Products
Oxidative (mild)H2O2 (3%), 25°C, 24 hrsStable (<5% decomposition)N-oxides (trace amounts)
Reductive (strong)LiAlH4, THF, 0°CAmide bond cleavageBenzyl alcohol + pyrazole ethylamine

The compound demonstrates remarkable stability in biological matrices (pH 7.4, 37°C), with <2% degradation over 72 hrs.

This comprehensive reactivity profile enables rational design of derivatives for pharmacological applications. Recent advances in flow chemistry have improved yields in NAS reactions by 22% compared to batch methods . Continued exploration of its catalytic coupling potential remains an active area of research in medicinal chemistry.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrazole ring, which is known for its diverse biological activities. The presence of fluorine in its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. The pyrazole scaffold has been linked to the inhibition of various inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammation-related disorders .

2. Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. Studies suggest that 4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .

3. Neuropharmacological Effects
Recent advancements have shown that pyrazole derivatives can act as inhibitors of glycine transporters, which are implicated in neuropsychiatric disorders such as schizophrenia. The ability of this compound to penetrate the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that a related pyrazole derivative significantly reduced inflammation in animal models by inhibiting the release of pro-inflammatory cytokines. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in inflammation markers .

Case Study 2: Anticancer Efficacy

In vitro studies revealed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituent on Benzamide Key Properties/Activities Evidence Source
Target Compound 4-Fluoro Structural analog suggests 5-HT₁A affinity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (plain benzamide) Melting point: 90°C; synthesized via benzoyl chloride coupling
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-Hydroxy Melting point: 96°C; lower yield (34%) due to steric hindrance

Linker and Pyrazole Modifications

Compound Name Linker/Pyrazole Structure Biological Relevance Evidence Source
Target Compound Ethyl linker + 4-phenylpyrazole Pyrazole enhances binding to kinase or GPCR targets
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide Piperazine-ethyl linker Increased basicity for improved solubility; log P = 3.44 (calculated)
2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide Pyridazine-pyrazole hybrid Dual heterocyclic system for enhanced selectivity in kinase inhibition

Key Insight : The ethyl linker in the target compound balances flexibility and rigidity, whereas bulkier linkers (e.g., piperazine) may alter pharmacokinetics .

Crystallographic and Conformational Analysis

Compound Name Dihedral Angles (°) Hydrogen Bonding Network Evidence Source
4-Fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide 88.43 (fluorophenyl rings), 47.00 (central thiocarbazone) Intramolecular N–H⋯O/S bonds stabilize S(6) ring motifs
Target Compound (inferred) ~50 (amide-fluorophenyl dihedral) Likely forms intermolecular N–H⋯O/F interactions

Key Insight : The thiocarbazone analog’s crystal structure () highlights the role of fluorine in dictating molecular packing and stability, a feature shared with the target compound.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Rip-B () and CNS4 (), involving benzoyl chloride coupling or thiocarbamoylation.
  • Structure-Activity Relationship (SAR) : Fluorine at the 4-position enhances both metabolic stability and target engagement, as seen in 5-HT₁A agonists . Pyrazole modifications (e.g., 4-phenyl vs. pyridazine in ) fine-tune selectivity .
  • Crystallographic Trends : Fluorine’s electronegativity and small size favor planar conformations, as observed in , which may enhance stacking interactions in biological systems .

Biological Activity

4-Fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17FN2O\text{C}_{16}\text{H}_{17}\text{FN}_2\text{O}

This structure features a fluorine atom, a pyrazole ring, and an ethyl linkage, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease pathways. For instance, the presence of the pyrazole moiety may enhance binding affinity to targets such as kinases or G-protein coupled receptors (GPCRs), which are crucial in cancer and inflammatory processes .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The compound displayed an inhibition rate of approximately 54.25% against HepG2 cells and 38.44% against HeLa cells at specific concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against bacterial strains, it exhibited moderate effectiveness against Gram-positive bacteria, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence that this compound may possess anti-inflammatory properties. Compounds with similar pyrazole structures have shown to reduce inflammatory markers in various models, indicating that this compound could have therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide and pyrazole rings can significantly impact potency and selectivity. For example:

  • Fluorine Substitution : The presence of fluorine has been linked to increased lipophilicity and improved binding affinity to target proteins.
  • Phenyl Group Positioning : Variations in the positioning of the phenyl group on the pyrazole ring can alter the compound's interaction with biological targets, enhancing or diminishing its effectiveness .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism Effectiveness (%) Reference
AnticancerHepG254.25
AnticancerHeLa38.44
AntimicrobialGram-positive bacteriaModerate
Anti-inflammatoryInflammatory modelSignificant reduction

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound in clinical settings:

  • Cancer Treatment : A study involving a related pyrazole derivative demonstrated significant tumor reduction in xenograft models when administered at optimized dosages.
  • Infection Control : Another study showed that modifying the side chains of benzamide derivatives led to enhanced antibacterial activity against resistant strains.

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